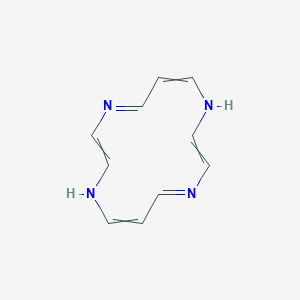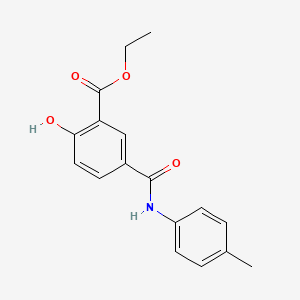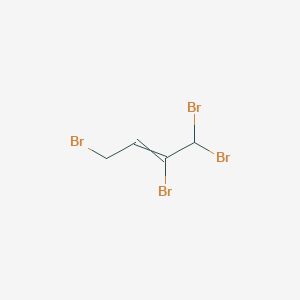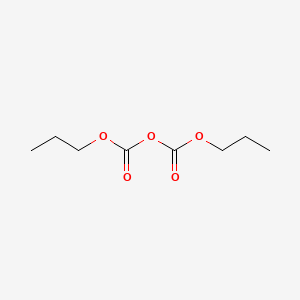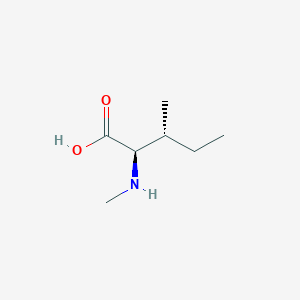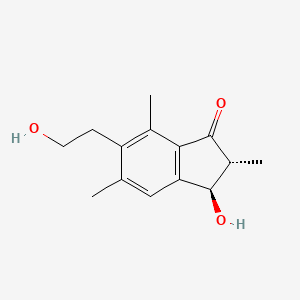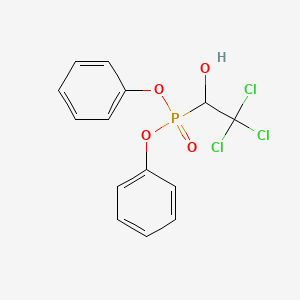
Diphenyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is a member of the phosphonate family, characterized by the presence of a phosphorus atom bonded to an organic moiety. This compound is particularly notable for its role as an organophosphate acetylcholinesterase inhibitor, making it valuable in both agricultural and medical contexts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate typically involves the reaction of diphenylphosphinic chloride with 2,2,2-trichloroethanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the phosphonate ester. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure consistency and quality. The final product is subjected to purification steps, such as recrystallization or distillation, to remove any impurities and achieve the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Diphenyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives, which are useful intermediates in organic synthesis.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloroethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide as the hydrolyzing agent.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed
Scientific Research Applications
Diphenyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of diphenyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to prolonged nerve signal transmission. This mechanism is particularly useful in controlling pests and in potential therapeutic applications for neurological disorders .
Comparison with Similar Compounds
Similar Compounds
Trichlorfon: Another organophosphate acetylcholinesterase inhibitor with similar applications in agriculture and medicine.
Metrifonate: A prodrug of trichlorfon, used in the treatment of schistosomiasis and as an insecticide.
Diethyl (2,2,2-trifluoro-1-hydroxyethyl)phosphonate: A related compound with similar chemical properties but different applications.
Uniqueness
Diphenyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate is unique due to its specific chemical structure, which imparts distinct reactivity and stability. Its ability to inhibit acetylcholinesterase with high specificity makes it valuable in both research and practical applications. Additionally, its versatility in undergoing various chemical reactions broadens its utility in synthetic chemistry .
Properties
CAS No. |
38457-67-9 |
|---|---|
Molecular Formula |
C14H12Cl3O4P |
Molecular Weight |
381.6 g/mol |
IUPAC Name |
2,2,2-trichloro-1-diphenoxyphosphorylethanol |
InChI |
InChI=1S/C14H12Cl3O4P/c15-14(16,17)13(18)22(19,20-11-7-3-1-4-8-11)21-12-9-5-2-6-10-12/h1-10,13,18H |
InChI Key |
WRXPIPRGTJQQQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(C(C(Cl)(Cl)Cl)O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


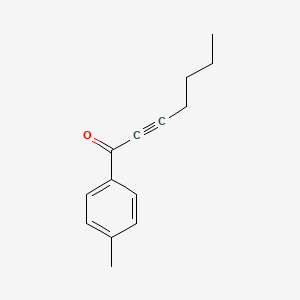
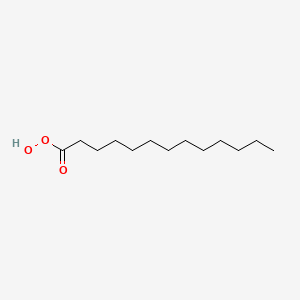
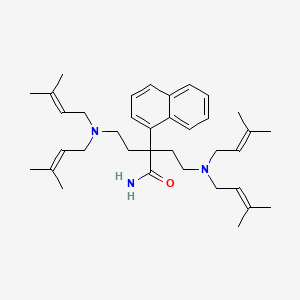
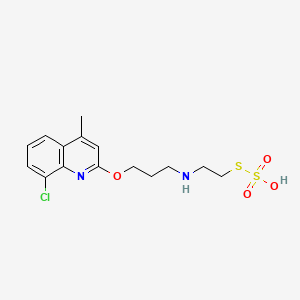
![2-[3-[3-Thiazolidinyl]propoxy]-4-[trifluoromethyl]quinoline](/img/structure/B14664671.png)
![1,2-Bis[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B14664679.png)

